N-cis-Hexadec-9Z-enoyl-L-homoserine lactone
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Overview
Description
N-cis-hexadec-9-enoyl-L-Homoserine lactone: is a long-chain N-acylated homoserine lactone (AHL) that functions as a quorum sensing signaling molecule in certain bacterial strains, such as Sinorhizobium meliloti. Quorum sensing is a regulatory process used by bacteria to control gene expression in response to increasing cell density. This regulatory process manifests itself with various phenotypes, including biofilm formation and virulence factor production .
Mechanism of Action
Target of Action
N-cis-Hexadec-9Z-enoyl-L-homoserine lactone, also known as N-(9Z-hexadecenoyl)-homoserine lactone, is primarily a bacterial quorum-sensing signaling molecule . It plays a crucial role in controlling gene expression in response to increasing cell density .
Mode of Action
This compound achieves coordinated gene expression by the production, release, and detection of small diffusible signal molecules called autoinducers . The N-acylated homoserine lactones (AHLs) comprise one such class of autoinducers, each of which generally consists of a fatty acid coupled with homoserine lactone (HSL) . These differences confer signal specificity through the affinity of transcriptional regulators of the LuxR family .
Biochemical Pathways
The compound’s action manifests itself with a variety of phenotypes including biofilm formation and virulence factor production . It functions as a quorum sensing signaling molecule in strains of S. meliloti .
Biochemical Analysis
Biochemical Properties
N-cis-Hexadec-9Z-enoyl-L-homoserine lactone interacts with transcriptional regulators of the LuxR family . These interactions confer signal specificity, allowing for coordinated gene expression .
Cellular Effects
This compound influences cell function by regulating bacterial quorum sensing signaling . This can affect various cellular processes, including biofilm formation and virulence factor production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the production, release, and detection of small diffusible signal molecules called autoinducers . This can lead to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the quorum sensing metabolic pathway . It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cis-hexadec-9-enoyl-L-Homoserine lactone typically involves the coupling of a fatty acid with homoserine lactone. The process can be carried out using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dichloromethane (DCM). The reaction is usually performed under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of N-cis-hexadec-9-enoyl-L-Homoserine lactone may involve fermentation processes using genetically engineered bacterial strains capable of producing the compound in large quantities. The compound can then be extracted and purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: N-cis-hexadec-9-enoyl-L-Homoserine lactone can undergo various chemical reactions, including:
Oxidation: The double bond in the fatty acid chain can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to form the corresponding saturated compound.
Substitution: The lactone ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Saturated N-acyl homoserine lactone.
Substitution: N-substituted homoserine lactones
Properties
IUPAC Name |
(Z)-N-[(3S)-2-oxooxolan-3-yl]hexadec-9-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)21-18-16-17-24-20(18)23/h7-8,18H,2-6,9-17H2,1H3,(H,21,22)/b8-7-/t18-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQHAQLGRDSHKW-ZEVQVBBLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)NC1CCOC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC(=O)N[C@H]1CCOC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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